Somatostatin RC 102

Description

Properties

CAS No. |

99685-66-2 |

|---|---|

Molecular Formula |

C49H65N11O10S2 |

Molecular Weight |

1032.2 g/mol |

IUPAC Name |

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C49H65N11O10S2/c1-27(61)40(42(52)63)59-48(69)39-26-72-71-25-38(57-43(64)33(51)21-29-13-5-3-6-14-29)47(68)55-36(22-30-15-7-4-8-16-30)45(66)56-37(23-31-24-53-34-18-10-9-17-32(31)34)46(67)54-35(19-11-12-20-50)44(65)60-41(28(2)62)49(70)58-39/h3-10,13-18,24,27-28,33,35-41,53,61-62H,11-12,19-23,25-26,50-51H2,1-2H3,(H2,52,63)(H,54,67)(H,55,68)(H,56,66)(H,57,64)(H,58,70)(H,59,69)(H,60,65) |

InChI Key |

SGYDRBBPYPDBRO-UHFFFAOYSA-N |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

FCFWKXCX |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phe-cyclo(Cys-Phe-Trp-Lys-Thr-Cys)-Thr-NH2 somatostatin RC 102 somatostatin-RC-102 |

Origin of Product |

United States |

Synthesis and Structural Characterization of Somatostatin Rc 102

Peptide Synthesis Methodologies for Somatostatin (B550006) RC-102

The synthesis of Somatostatin RC-102 and its related octapeptide analogs is primarily achieved through solid-phase peptide synthesis (SPPS). nih.govpnas.org This methodology, originally developed by R.B. Merrifield, allows for the stepwise assembly of the peptide chain on an insoluble polymer support. pnas.org

For the synthesis of RC-102, a benzhydrylamine resin is typically used as the solid support, which allows for the generation of a C-terminal amide upon cleavage. pnas.org The synthesis proceeds by sequentially coupling N-alpha-Boc (tert-butyloxycarbonyl) protected amino acids. The Boc protecting group is removed at each step using an acidic solution, commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2), to expose the N-terminal amine for the next coupling reaction. pnas.org

After the complete octapeptide chain is assembled on the resin, the peptide is cleaved from the support. This is accomplished using a strong acid, such as liquid hydrogen fluoride (B91410) (HF), which also simultaneously removes the side-chain protecting groups from the amino acid residues. pnas.org The resulting linear, disulfhydryl peptide is then subjected to cyclization. The critical disulfide bridge between the two cysteine residues is formed through an oxidation reaction, which can be carried out using methods like potassium ferricyanide (B76249) (K3[Fe(CN)6]) or iodine. pnas.orgpnas.org The final crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to yield the pure Somatostatin RC-102. pnas.orgpnas.org

Design Principles for Somatostatin Analogs: Focus on RC-102 Scaffold

The design of RC-102 is rooted in structure-activity relationship studies of the native somatostatin-14 peptide. pnas.org Research identified that the primary biological activity resides within a specific tetrapeptide sequence, Phe-Trp-Lys-Thr, which corresponds to residues 7-10 of the native hormone. pnas.orgmcgill.ca This sequence forms a β-turn structure essential for receptor binding and signal transduction. pnas.orgnih.gov

The primary goal in designing analogs like RC-102 was to create a smaller, conformationally constrained molecule that mimics this active β-turn. pnas.org By reducing the peptide size to an octapeptide and introducing a disulfide bridge to form a cyclic structure, the molecule is "locked" into a more rigid and biologically active conformation. researchgate.net This structural constraint not only enhances potency but also increases metabolic stability, giving the analog a longer biological half-life compared to native somatostatin. pnas.org The inclusion of a D-amino acid (D-Trp) in the core sequence further contributes to this stability by making the peptide less susceptible to degradation by proteases. mcgill.ca

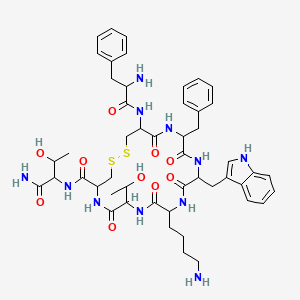

Specific Structural Features of Somatostatin RC-102

Somatostatin RC-102 is a cyclic octapeptide amide. Its primary structure, or amino acid sequence, is:

D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH₂ nih.govpnas.org

Key structural features include:

A Cyclic Structure: A disulfide bond between the thiol groups of the two Cysteine (Cys) residues at positions 2 and 7 creates the cyclic backbone.

D-Amino Acids: It incorporates two D-isomers of amino acids: D-Phenylalanine (D-Phe) at the N-terminus (position 1) and D-Tryptophan (D-Trp) at position 4. These substitutions are crucial for enhancing stability and potency. mcgill.ca

C-Terminal Amide: The peptide chain is terminated with a threoninamide (B1605207) residue (Thr-NH₂), which is a common feature in many potent somatostatin analogs. pnas.org

Conformational Analysis and Structure-Activity Relationship Studies of Somatostatin RC-102 and Related Octapeptide Analogs

Conformational studies using techniques like 1H NMR spectroscopy have shown that somatostatin analogs with high growth hormone (GH) release inhibitory activity, such as the family RC-102 belongs to, generally adopt a characteristic β-turn/β-sheet backbone conformation in solution. nih.gov This conformation is critical for effective receptor binding.

The cornerstone of the RC-102 scaffold is the tetrapeptide sequence Phe-D-Trp-Lys-Thr . pnas.orgpnas.org This sequence corresponds to the active region of native somatostatin and is essential for biological activity. mcgill.ca The side chains of Tryptophan and Lysine within this sequence are particularly critical for the interaction with somatostatin receptors. researchgate.net While this core sequence provides the necessary components for activity, its incorporation into a larger, cyclized structure, as seen in RC-102, is required to significantly increase potency. pnas.org

N-Terminus: The incorporation of D-Phenylalanine at the N-terminus is a key feature that contributes to the high potency of RC-102. pnas.org It is believed that the aromatic side group of this residue helps stabilize the molecule's internal structure, rather than being directly involved in the receptor binding event itself. pnas.org Studies on related analogs have shown that substituting the N-terminal D-Phe with another aromatic D-amino acid, such as D-Trp (as in analog RC-98-I), can preserve or even enhance activity. pnas.org

C-Terminus: The C-terminal residue in RC-102 is a threoninamide (Thr-NH₂). Replacing the C-terminal threoninol of earlier analogs with threoninamide was found to lead to molecules with higher GH-release inhibitory activity. pnas.org Further modifications, such as replacing the C-terminal Thr-NH₂ with a more hydrophobic tryptophanamide (Trp-NH₂), as seen in the related analog RC-95-I, also result in highly potent compounds. pnas.orgpnas.org

The specific amino acids at positions 3 and 6 are critical determinants of both the potency and selectivity of RC-102's biological actions. RC-102 contains Phenylalanine (Phe) at position 3 and Threonine (Thr) at position 6. nih.gov

Comparative studies with other analogs have illuminated the importance of these residues. For example, the analog RC-121 (D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂) replaces Phe-3 with Tyrosine (Tyr) and Thr-6 with Valine (Val). nih.govpnas.org This single set of substitutions results in a dramatic increase in potency for the inhibition of growth hormone (GH) release, with RC-121 being significantly more potent than RC-102. pnas.org

Furthermore, this Tyr-3/Val-6 substitution alters the analog's selectivity. While RC-102 is a very potent inhibitor of insulin (B600854) release, RC-121 has a much lower activity in this regard. nih.govpnas.org This suggests that the Phe-3/Thr-6 combination in RC-102 confers high potency for both GH and insulin inhibition, whereas the Tyr-3/Val-6 scaffold creates analogs that are more selective for inhibiting GH. nih.gov

Research Findings: Comparative Biological Activity

The following tables present research data on the relative potencies of Somatostatin RC-102 and related analogs compared to native somatostatin-14 (SS-14).

Table 1: Relative Potency on Growth Hormone (GH) Inhibition

This table shows the relative potency of various analogs in inhibiting the release of Growth Hormone (GH) in vivo, with the activity of Somatostatin-14 set as the baseline (100%).

| Compound | Structure | Relative Potency vs. SS-14 (%) |

| Somatostatin-14 | (Native Peptide) | 100 |

| RC-102 | D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH₂ | 3,130 |

| RC-95-I | D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Trp-NH₂ | 2,750 |

| RC-121 | D-Phe-Cys-Tyr -D-Trp-Lys-Val -Cys-Thr-NH₂ | 11,800 |

| RC-160 | D-Phe-Cys-Tyr -D-Trp-Lys-Val -Cys-Trp-NH₂ | 5,540 |

| Data sourced from Cai et al. (1986). pnas.org |

Table 2: Relative Potency on Insulin and Glucagon (B607659) Inhibition

This table compares the inhibitory effects of the analogs on the release of pancreatic hormones insulin and glucagon.

| Compound | Relative Potency vs. SS-14 on Insulin Release (%) | Relative Potency vs. SS-14 on Glucagon Release (%) |

| Somatostatin-14 | 100 | 100 |

| RC-102 | 3,800 | - |

| RC-95-I | 3,450 | - |

| RC-121 | 875 | 1,920 |

| RC-160 | 620 | 970 |

| Data sourced from Cai et al. (1986). pnas.org A '-' indicates data was not reported in the source. |

Somatostatin Receptor Binding Profile of Rc 102

Somatostatin (B550006) Receptor Subtype Family Characterization (SSTR1-5)

The biological effects of the natural peptide hormone somatostatin and its synthetic analogs are mediated through a family of five distinct G-protein-coupled receptors (GPCRs), designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. nih.govbiorxiv.orgebi.ac.uk These receptors are encoded by five separate genes and share a common structure of seven transmembrane alpha-helical segments, a characteristic feature of the GPCR superfamily. ebi.ac.uk Despite structural similarities, each subtype possesses a specific primary structure and exhibits distinct tissue distribution patterns, which contributes to their diverse physiological functions. core.ac.ukimrpress.com

All five receptor subtypes bind the endogenous forms of somatostatin, SS-14 and SS-28, with high affinity. core.ac.uk They share common signaling pathways, including the inhibition of adenylyl cyclase. ebi.ac.uk However, based on their structural properties and binding affinities for synthetic somatostatin analogs, the SSTR family can be classified into two main subfamilies. core.ac.uk One subfamily consists of SSTR2, SSTR3, and SSTR5, which generally show moderate to high affinity for octapeptide analogs like octreotide (B344500) and RC-160. core.ac.uknih.gov The other subfamily includes SSTR1 and SSTR4, which typically exhibit low or no affinity for these same analogs. core.ac.uknih.gov

Receptor Binding Affinity and Selectivity of Somatostatin RC 102

The somatostatin analog RC 102 (RC-160) demonstrates a distinct and selective binding profile across the five somatostatin receptor subtypes. Its affinity is highest for SSTR2 and SSTR3, followed by a moderate affinity for SSTR5, and significantly lower affinity for SSTR1 and SSTR4. This profile indicates that the biological actions of RC 102 are primarily mediated through SSTR2, SSTR3, and SSTR5.

Research quantifying the binding affinity, measured by the half-maximal inhibitory concentration (IC50), shows that RC-160 binds with high affinity to SSTR2 (IC50 = 0.17 nM) and SSTR3 (IC50 = 0.1 nM). nih.gov It displays moderate affinity for SSTR5 (IC50 = 21 nM). nih.gov In contrast, its affinity for SSTR1 and SSTR4 is considerably lower, with IC50 values of 200 nM and 620 nM, respectively. nih.gov This selectivity highlights its potent interaction with a specific subset of the somatostatin receptor family.

Interactive Table: Binding Affinity (IC50, nM) of this compound for SSTR Subtypes

| Receptor Subtype | IC50 (nM) |

| SSTR1 | 200 |

| SSTR2 | 0.17 |

| SSTR3 | 0.1 |

| SSTR4 | 620 |

| SSTR5 | 21 |

Data sourced from a 1995 study on CHO cells expressing the respective receptors. nih.gov

Comparative Receptor Binding Profiles of this compound with Other Somatostatin Analogs

The therapeutic and diagnostic utility of somatostatin analogs is largely determined by their unique binding profiles for the different SSTR subtypes. Comparing RC 102 (RC-160) with other analogs such as Octreotide reveals important distinctions and similarities in their receptor interactions. Detailed binding affinity data for RC-121 is not as readily available in published literature.

Both RC-160 and Octreotide are octapeptide analogs and share a similar general pattern of selectivity, with a preference for the SSTR2/3/5 subfamily over the SSTR1/4 subfamily. core.ac.uk However, there are notable differences in their specific affinities. RC-160 exhibits a significantly higher affinity for SSTR2 and SSTR3 compared to Octreotide. nih.govarvojournals.org For SSTR5, the affinity of RC-160 is comparable to that of Octreotide. nih.govarvojournals.org Both compounds show very low affinity for SSTR1 and SSTR4. nih.govarvojournals.org This suggests that while both analogs target a similar subset of receptors, RC-160 may elicit different biological responses due to its more potent binding to SSTR2 and SSTR3.

Interactive Table: Comparative Binding Affinities (IC50, nM) of Somatostatin Analogs

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| This compound (RC-160) | 200 nih.gov | 0.17 nih.gov | 0.1 nih.gov | 620 nih.gov | 21 nih.gov |

| Octreotide | >10,000 arvojournals.org | 2.0 arvojournals.org | 187 arvojournals.org | >1,000 arvojournals.org | 22 arvojournals.org |

| RC-121 | N/A | N/A | N/A | N/A | N/A |

N/A: Data not available in the reviewed sources.

Cellular and Molecular Mechanisms of Action of Somatostatin Rc 102 Preclinical Investigations

Activation of G-Protein Coupled Receptors (GPCRs) by Somatostatin (B550006) RC-160

The actions of RC-160 are initiated by its binding to the family of somatostatin receptors (SSTRs), which are members of the G-protein coupled receptor superfamily. nih.govpnas.org There are five distinct SSTR subtypes, designated SSTR1 through SSTR5. RC-160 exhibits a differential binding affinity for these receptor subtypes.

Preclinical investigations using Chinese Hamster Ovary (CHO) cells stably expressing individual SSTR subtypes have elucidated the binding profile of RC-160. nih.gov Binding experiments performed with [125I-labeled Tyr11] somatostatin-14 demonstrated that RC-160 possesses moderate-to-high affinities for SSTR2, SSTR3, and SSTR5, while showing low affinity for SSTR1 and SSTR4. nih.gov Upon binding, these receptors trigger conformational changes that activate intracellular heterotrimeric G-proteins, predominantly of the Gαi/o subtype, which are known to inhibit adenylyl cyclase. nih.govnih.gov

Table 1: Binding Affinity of RC-160 for Somatostatin Receptor Subtypes (SSTRs)

| Receptor Subtype | Binding Affinity (IC50, nM) |

|---|---|

| SSTR1 | 200 |

| SSTR2 | 0.17 |

| SSTR3 | 0.1 |

| SSTR4 | 620 |

| SSTR5 | 21 |

Intracellular Signaling Cascades Modulated by Somatostatin RC-160

Following GPCR activation, RC-160 influences a variety of downstream signaling pathways that collectively mediate its cellular effects. These cascades are crucial for the antiproliferative and antisecretory actions observed in preclinical models.

A primary and well-established mechanism for somatostatin analogs is the inhibition of adenylyl cyclase. mdpi.com Upon binding of RC-160 to its cognate receptors (particularly SSTR2, SSTR3, and SSTR5), the associated inhibitory G-protein (Gαi) is activated. youtube.com The activated Gαi subunit dissociates and directly inhibits the activity of the membrane-bound enzyme adenylyl cyclase. nih.govyoutube.com This enzymatic inhibition leads to a reduction in the intracellular synthesis of the second messenger cyclic AMP (cAMP) from ATP. youtube.comnih.gov The resulting decrease in cytosolic cAMP levels leads to reduced activity of cAMP-dependent protein kinase A (PKA), which in turn decreases the phosphorylation of downstream target proteins involved in hormone secretion and cell proliferation. mdpi.comyoutube.com

A key mechanism for the antiproliferative effects of RC-160, particularly through SSTR2, is the activation of phosphotyrosine phosphatases (PTPs). nih.gov In SSTR2-expressing CHO cells, RC-160 was shown to rapidly stimulate PTP activity at concentrations similar to those required to inhibit cell growth. nih.gov This effect was implicated as a primary transducer of the growth inhibition signal, as the PTP inhibitor orthovanadate suppressed the growth-inhibitory effect of RC-160. nih.gov The activation of PTPs, such as SHP-1 and SHP-2, is a direct antiproliferative mechanism employed by somatostatin analogs. mdpi.com These enzymes counteract the activity of tyrosine kinases by dephosphorylating key signaling proteins involved in mitogenic pathways.

Table 2: SSTR2-Mediated Effects of RC-160 in CHO Cells

| Effect | Concentration (EC50) |

|---|---|

| Stimulation of Tyrosine Phosphatase Activity | 4.6 pM |

| Inhibition of Serum-Induced Proliferation | 53 pM |

The mitogen-activated protein kinase (MAPK) signaling cascade, which includes the ERK1/2 pathway, is a central regulator of cell proliferation, differentiation, and survival. nih.govmdpi.com While direct studies detailing RC-160's effects on the MAPK pathway are specific, the mechanism can be inferred from its activation of PTPs. PTPs activated by RC-160 via SSTR2 can dephosphorylate and thereby inactivate upstream activators of the MAPK cascade, such as receptor tyrosine kinases (RTKs) or signaling components like RAS and RAF. nih.govnih.gov By inactivating these kinases, RC-160 can effectively attenuate the signal transduction through the MAPK pathway, leading to a reduction in the phosphorylation of ERK and decreased expression of downstream targets like c-MYC, ultimately contributing to cell cycle arrest and inhibition of proliferation. researchgate.net

The PI3K/Akt/mTOR signaling network is another critical pathway that controls cell growth, metabolism, and survival. nih.govqiagen.com Dysregulation of this pathway is a common feature in many cancers. nih.gov The activation of PTPs by somatostatin analogs represents a key intersection with this pathway. mdpi.com PTPs, such as SHP-1, can dephosphorylate and inactivate components of the PI3K signaling cascade. This action prevents the activation of Akt and the downstream mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.gov By inhibiting the PI3K/Akt/mTOR pathway, RC-160 can suppress protein synthesis, lipid biosynthesis, and cell growth, further contributing to its antiproliferative profile. nih.gov

RC-160 also modulates cellular activity by influencing ion channel function. The specific effect is dependent on the receptor subtype being expressed. In preclinical models using SSTR5-expressing cells, RC-160 was found to inhibit cholecystokinin (B1591339) (CCK)-stimulated intracellular calcium mobilization. nih.gov This suggests that RC-160, through SSTR5, can interfere with the inositol (B14025) phospholipid/calcium signaling pathway. nih.gov Conversely, RC-160 had no effect on calcium concentration in cells expressing SSTR1 to SSTR4. nih.gov More broadly, somatostatin analogs are known to modulate ion channel activity by inhibiting voltage-dependent calcium channels and activating G-protein coupled inward rectifying potassium (GIRK) channels. mdpi.comnih.gov The inhibition of Ca2+ influx reduces secretory processes, while the activation of K+ channels leads to membrane hyperpolarization, which decreases cell excitability. nih.govnih.gov

Preclinical Biological Activities of Somatostatin Rc 102

Antitumor Effects in Animal Models

Preclinical studies in various animal models have demonstrated the antineoplastic action of somatostatin (B550006) analogs. mcgill.ca Analogs like RC-160 (a predecessor to RC-102) and octreotide (B344500) have been shown to inhibit the growth of transplanted colon cancer in rats and reduce tumor volume in murine colon cancer models. bioscientifica.com The antitumor activity is mediated through both direct receptor-mediated pathways and indirect effects on the host environment. nih.govmcgill.ca

Direct Antiproliferative Mechanisms of RC 102 in Tumor Models

The direct antiproliferative effects of somatostatin analogs are initiated by their binding to specific SSTRs expressed on the surface of neoplastic cells. imrpress.commcgill.ca This interaction triggers intracellular signaling cascades that can halt cell proliferation and induce apoptosis (programmed cell death). nih.govfrontiersin.org

A key mechanism is the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, upon SSTR binding. imrpress.comwjgnet.com Activation of SHP-1 can arrest cell proliferation in various cancer cell lines, including those derived from pancreatic and breast carcinomas. wjgnet.com Furthermore, SSTR activation can modulate the mitogen-activated protein (MAP) kinase signaling pathway, which is crucial for cell growth. bioscientifica.com

While much of the detailed mechanistic work has been performed with analogs like octreotide and pasireotide (B1678482), the fundamental principles apply to the broader class of somatostatin analogs, which includes RC-102. frontiersin.org For instance, the analog TT-232 has demonstrated a strong inhibition of tyrosine kinase activity, which correlates with its antiproliferative and pro-apoptotic effects in colon cancer cell lines like SW620 and HT-29. nih.gov The effectiveness of these analogs often depends on the SSTR subtype expression profile of the specific tumor. mcgill.cabioscientifica.com

Indirect Antitumor Mechanisms of RC 102 including Anti-angiogenesis

Indirect antitumor actions of somatostatin analogs are critical, particularly in tumors that may not express SSTRs. imrpress.commcgill.ca These mechanisms involve modulating the tumor microenvironment by inhibiting the secretion of growth factors and preventing the formation of new blood vessels (angiogenesis). nih.govnih.gov

Inhibition of Growth Factor Secretion (e.g., IGF-1, VEGF)

Somatostatin analogs can suppress the release of various growth factors and trophic hormones that promote tumor growth, such as Insulin-like Growth Factor-1 (IGF-1) and Vascular Endothelial Growth Factor (VEGF). nih.govnih.govwjgnet.com

VEGF: VEGF is a key regulator of angiogenesis. thno.orgnih.gov By inhibiting pro-angiogenic factors like VEGF, somatostatin analogs can disrupt the tumor's blood supply, thereby halting its growth. oaepublish.comoncotarget.com The anti-angiogenic effects of octreotide have been demonstrated in multiple in vitro tumor models, where it inhibits proliferating endothelial cells. wjgnet.com This inhibition may occur through the suppression of endothelial nitric oxide release and by reducing circulating VEGF levels. wjgnet.com The regulation of VEGF is complex and can be influenced by factors like hypoxia and other growth factors, including IGF-1. ashpublications.orgnih.gov

Immunomodulatory Actions of Somatostatin RC 102

Beyond their direct and indirect antitumor effects, somatostatin and its analogs possess immunomodulatory capabilities. nih.gov They can influence the activity of immune cells, further contributing to their therapeutic profile. nih.gov

Effects on Lymphocyte Proliferation and Cyclic AMP Levels

The "superactive" somatostatin analog RC-102-2H has been shown to exert effects on lymphocytes. nih.gov In studies with mouse splenocytes, RC-102-2H at concentrations of 10⁻⁸ M and 10⁻⁷ M caused a significant decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Cyclic AMP is a critical second messenger in immune cells, and its modulation can impact cell functions like proliferation and activation. frontiersin.organnualreviews.orgahajournals.org Elevated intracellular cAMP levels in T lymphocytes are generally associated with an inhibitory effect on their proliferation. frontiersin.org While native somatostatin showed dual effects on splenocyte proliferation (inhibitory at lower concentrations and stimulatory at higher ones), the specific analog RC-102-2H was noted for its ability to significantly lower cAMP, a key signaling molecule in lymphocyte function. nih.gov

Interactive Data Table: Effect of RC-102-2H on Splenocyte Cyclic AMP

Enhancement of Leukocyte Migration Inhibition

RC-102 has been found to enhance the inhibition of human leukocyte migration. nih.govnih.gov This effect was observed when leukocytes were exposed to cardiac antigen or the mitogen phytohemagglutinin. nih.govnih.gov Both native somatostatin and RC-102 augmented migration inhibition, suggesting they enhance the formation or action of the Leukocyte Migration Inhibiting Factor (LMIF). nih.gov This provides further evidence for the immunomodulatory role of somatostatin and its analogs, indicating an ability to influence leukocyte chemotaxis and trafficking, which are fundamental processes in the immune response. nih.govashpublications.org

Interactive Data Table: Immunomodulatory Effects of Somatostatin Analogs

Modulation of Cytokine Production

Somatostatin and its analogs are recognized for their ability to modulate the immune system, in part by inhibiting the production of inflammatory cytokines. mdpi.commdpi.com In vitro studies on human macrophages stimulated by lipopolysaccharide (LPS) have shown that somatostatin can inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com While direct studies on RC-102's effect on these specific cytokines are not detailed in the provided context, the general mechanism of somatostatin analogs involves interacting with somatostatin receptors (SSTRs) present on immune cells. eur.nl This interaction typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and calcium levels, which are key signaling molecules in the cytokine production pathway. mdpi.com The anti-inflammatory effects of somatostatin analogs are being explored in various preclinical models of immune-mediated diseases. mdpi.comeur.nl

Gastrointestinal Regulatory Effects in Preclinical Models

RC-102 exerts significant regulatory effects on the gastrointestinal (GI) system, consistent with the broad inhibitory actions of native somatostatin. oup.commcgill.ca These effects encompass the regulation of gut motility and the secretion of various substances critical for digestion.

Somatostatin is a universal inhibitor of many GI functions, including motility and the release of various gut hormones. oup.comfrontiersin.org It plays a crucial role in the enteric nervous system and acts through its receptors, which are widely distributed throughout the GI tract, to inhibit peristalsis and intestinal secretions. frontiersin.orgmdpi.com Preclinical studies with somatostatin analogs have consistently demonstrated these inhibitory effects. mdpi.comsochob.cl For instance, somatostatin analogs can delay gastric emptying and modulate intestinal motility. mcgill.casochob.cl They also inhibit the secretion of numerous gastrointestinal hormones. oup.com A key mechanism for these actions is the inhibition of adenylyl cyclase and voltage-dependent calcium channels following receptor binding. mdpi.com

The inhibitory influence of somatostatin analogs extends to the exocrine secretions of the pancreas and biliary system. mcgill.ca In preclinical models, somatostatin has been shown to decrease pancreatic secretion of enzymes and bicarbonate. oup.commdpi.com Studies in rats demonstrated that somatostatin could inhibit both basal and stimulated pancreatic secretion. nih.gov Specifically, it was found to inhibit protein secretion stimulated by caerulein (B1668201) and secretion stimulated by vagal nerve activation. nih.gov

Preclinical research on the specific analog RC-102 (referred to as RC-160) has confirmed its inhibitory effects on gastric acid secretion. pnas.org In dog models, RC-102 was shown to suppress pentagastrin-induced gastric acid secretion. pnas.org Furthermore, studies in unanesthetized dogs revealed that somatostatin infusion significantly reduces bile flow by inhibiting both bile salt-independent canalicular flow and ductular flow, the latter by inhibiting the release of secretin. nih.gov

| Secretion Type | Preclinical Model | Effect of Somatostatin/Analog | Reference |

| Pancreatic Enzymes | Rat | Inhibition of caerulein-stimulated secretion. | nih.gov |

| Pancreatic Bicarbonate | Rat | Inhibition of vagally-stimulated secretion. | nih.gov |

| Gastric Acid | Dog | Suppression of pentagastrin-induced secretion (RC-160). | pnas.org |

| Bile Flow | Dog | Inhibition of basal and stimulated flow. | nih.gov |

Neuroendocrine Regulatory Effects in Preclinical Models

RC-102 has potent inhibitory effects on the neuroendocrine system, particularly on the secretion of growth hormone from the pituitary gland and insulin (B600854) and glucagon (B607659) from the pancreas. mcgill.capnas.org

A primary and well-documented action of somatostatin and its analogs is the potent inhibition of growth hormone (GH) secretion from the pituitary gland. mcgill.cafrontiersin.orgnih.gov Preclinical studies involving RC-102 have demonstrated significant and prolonged GH-inhibitory activity. pnas.org In studies using anesthetized rats, the analog D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 (RC-102) was found to be highly potent in suppressing GH release. pnas.org This effect is mediated through binding to somatostatin receptors, primarily SSTR2 and SSTR5, on pituitary somatotrophs. mdpi.com The inhibitory action of RC-102 on the GH-IGF-I axis has been proposed as a mechanism for its antiproliferative effects in certain tumor models. mcgill.ca The duration of action for RC-102 was noted to be prolonged, inhibiting GH release for at least three hours in rat models, a significant extension compared to the short-lived action of native somatostatin. pnas.org

RC-102 also plays a role in regulating glucose homeostasis by modulating the secretion of pancreatic hormones. pnas.org Somatostatin is known to inhibit the release of both insulin from pancreatic β-cells and glucagon from α-cells. mdpi.comnih.govfrontiersin.org This dual inhibition is a critical paracrine function within the islets of Langerhans. frontiersin.org

Preclinical studies in rats have shown that RC-102 effectively suppresses the release of both insulin and glucagon. pnas.org This activity is generally less potent than its GH-inhibiting effect. pnas.org The inhibition of insulin and glucagon secretion is mediated by somatostatin receptors on islet cells, with SSTR2 and SSTR5 being implicated in this regulation. mdpi.comnih.gov The ability of RC-102 to modulate these key metabolic hormones underscores its broad neuroendocrine regulatory profile observed in preclinical settings.

| Hormone | Preclinical Model | Effect of RC-102 (RC-160) | Reference |

| Growth Hormone (GH) | Rat | Potent and prolonged inhibition of release. | pnas.org |

| Insulin | Rat | Suppression of release. | pnas.org |

| Glucagon | Rat | Suppression of release. | pnas.org |

Research Methodologies and Experimental Models in Somatostatin Rc 102 Studies

In Vitro Cellular Assays for RC-160 Characterization

In vitro studies are fundamental for elucidating the specific interactions of RC-160 with its receptors and the subsequent intracellular signaling cascades it triggers. These assays are typically performed using cultured cell lines, often those genetically engineered to express specific somatostatin (B550006) receptor (SSTR) subtypes.

Receptor binding assays are conducted to determine the affinity and selectivity of RC-160 for the five known SSTR subtypes (SSTR1-SSTR5). These experiments typically involve competitive binding studies where RC-160 competes with a radiolabeled somatostatin analogue for binding to cell membranes prepared from cell lines expressing a single SSTR subtype. nih.govpnas.org The concentration of RC-160 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to quantify its binding affinity. nih.govnih.gov

Studies have shown that RC-160 binds with high affinity primarily to SSTR2 and SSTR5. nih.gov The binding affinities for DOTA-conjugated Vapreotide, a form used in radiolabeling, have also been characterized across multiple SSTR subtypes, highlighting its utility in receptor-targeted applications. nih.gov

Table 1: Binding Affinity (IC50, nM) of Vapreotide (RC-160) Analogs for Human Somatostatin Receptors This table is interactive. You can sort and filter the data.

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |

|---|---|---|---|---|---|

| Y-DOTA-Vapreotide | >1000 | 11.2 | 148 | >1000 | 41.5 |

| RC-160 | No Effect | 0.17 | No Effect | No Effect | N/A |

Data sourced from multiple studies. nih.govnih.gov Note: The RC-160 value is for binding to SSTR2 on rat pituitary membranes.

Upon binding, agonist somatostatin analogues like RC-160 induce the internalization of the ligand-receptor complex, a critical process for receptor-mediated radionuclide therapy and for modulating signal transduction. oup.commdpi.com Methodologies to study RC-160-induced internalization include immunocytochemistry and ELISA-based assays. These techniques are applied to cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, that are engineered to express specific receptor subtypes (e.g., sst2). These assays allow for both qualitative visualization and quantitative measurement of receptor trafficking from the cell surface into the cytoplasm following exposure to the analogue. Research indicates that SSTR2, SSTR3, and SSTR5 are the primary subtypes that undergo significant agonist-induced internalization, which aligns with the receptor binding profile of RC-160.

The anti-proliferative effects of RC-160 are a key area of investigation. Cell proliferation assays are used to measure the ability of RC-160 to inhibit cell growth. A common method is the crystal violet staining assay, which measures cell viability spectrophotometrically after a set incubation period. nih.gov Another technique involves measuring the incorporation of bromodeoxyuridine (BrdU), a synthetic nucleoside, into newly synthesized DNA during the S-phase of the cell cycle. nih.gov

Studies using CHO cells engineered to express SSTR2 and SSTR5 demonstrated that RC-160 potently inhibits cell proliferation induced by serum. nih.govdntb.gov.ua This inhibitory effect was mediated specifically through these two receptor subtypes. nih.gov

Table 2: Anti-Proliferative Activity (EC50) of RC-160 in SSTR-Expressing CHO Cells This table is interactive. You can sort and filter the data.

| Cell Line | Proliferation Stimulus | EC50 of RC-160 (pM) |

|---|---|---|

| CHO-SSTR2 | 10% Fetal Calf Serum | 53 |

| CHO-SSTR5 | 10% Fetal Calf Serum | 150 |

Data from a study demonstrating inhibition of serum-induced proliferation. nih.gov

Apoptosis, or programmed cell death, is another mechanism through which somatostatin analogues can exert anti-tumoral effects. nih.gov Assays to detect apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which identifies early and late apoptotic cells. frontiersin.org Other methods involve immunocytochemical detection of proteins indicative of apoptosis, such as tissue transglutaminase. nih.gov

To understand the molecular mechanisms behind its biological effects, RC-160 has been studied in the context of several key intracellular signaling pathways.

cAMP: SSTR2 and SSTR5, the primary targets of RC-160, are coupled to inhibitory G-proteins (Gi), which inhibit the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This is a principal mechanism by which somatostatin analogues regulate hormone secretion and proliferation.

MAPK: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is central to cell proliferation. The activity of this pathway is often dysregulated in cancer. nih.gov The anti-proliferative effects of somatostatin analogues can be mediated by inhibiting this pathway, often through the activation of phosphatases.

PTP: Protein Tyrosine Phosphatases (PTPs) are crucial mediators of the anti-proliferative signals from SSTRs. One of the key findings for RC-160 is its ability to rapidly stimulate PTP activity in cells expressing SSTR2. nih.gov This effect was observed at concentrations similar to those required to inhibit cell growth, strongly implicating PTP activation as the transducer of the anti-proliferative signal mediated by SSTR2. nih.govresearchgate.net The growth-inhibitory effect of RC-160 in these cells can be suppressed by orthovanadate, a known PTP inhibitor. nih.gov

PI3K/Akt/mTOR: The PI3K/Akt/mTOR pathway is a critical signaling network that promotes cell growth, survival, and proliferation and is frequently hyperactivated in cancer. nih.govnih.gov While somatostatin analogues are known to counteract growth factor-driven activation of this pathway indirectly, specific studies detailing the direct effects of RC-160 on PI3K, Akt, or mTOR phosphorylation and activity are not extensively detailed in the available research.

Gene expression analysis techniques are used to investigate how RC-160 may alter the transcriptional profile of cells. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method for quantifying mRNA levels of specific genes that may be up- or down-regulated following treatment. biorxiv.orgbiorxiv.org This could include genes involved in the cell cycle, apoptosis, or hormone production. While these are standard methodologies to assess the downstream consequences of receptor activation and signal transduction, specific studies detailing comprehensive gene expression profiling after RC-160 treatment are not prominently featured in the analyzed literature.

In Vivo Animal Models for RC-160 Investigations

In vivo animal models are essential for evaluating the systemic efficacy and biological activity of RC-160 in a living organism. nih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice or rats, are commonly used. reactionbiology.commdpi.com

One key study investigated the effect of RC-160 on the growth of DHD/K12 rat colon cancer transplanted subcutaneously into syngeneic BDIX rats. nih.gov In this model, daily administration of RC-160 resulted in a significant inhibition of tumor growth. nih.gov

Table 3: Effect of RC-160 on DHD/K12 Colon Cancer Growth in BDIX Rats This table is interactive. You can sort and filter the data.

| Parameter | Control Group | RC-160 Treated Group | Percent Change |

|---|---|---|---|

| Mean Tumor Volume (mm³) | 504.5 | 177.8 | -64.8% |

| Tumor Volume Doubling Time (days) | 11 | 13.5 | +22.7% |

| BrdU Labeling Index | N/A | N/A | -35% |

| Total Tumor Protein Content | N/A | N/A | -70.1% |

| Total Tumor DNA Content | N/A | N/A | -68.7% |

Data from a 37-day in vivo study. nih.gov

Another animal model used rats bearing the transplantable CA20948 pancreatic tumor, which expresses somatostatin receptors. eur.nl This model was used to evaluate the in vivo binding and tumor uptake of radioiodinated RC-160, demonstrating its potential for in vivo imaging and targeting of SSTR-positive tumors. eur.nl

Tumor Xenograft Models (e.g., prostatic, breast, pancreatic cancers)

Tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. These models allow for the in vivo evaluation of novel therapeutic agents like somatostatin analogs.

Prostatic Cancer: The androgen-independent human prostate cancer cell line PC-3 has been used to establish xenografts in nude mice. In a study investigating the effects of the somatostatin analog RC-160, a compound closely related to RC-102, treatment was initiated when tumors reached a volume of approximately 10 mm³. The administration of RC-160 resulted in a significant reduction in both tumor volume and weight by about 40%. This suggests that somatostatin analogs can inhibit the growth of androgen-independent prostate cancer, particularly when therapy is initiated in the early stages of tumor development.

Breast Cancer: The potential of somatostatin analogs in breast cancer treatment has been explored, with studies indicating that these compounds can have growth-inhibitory activity in experimental breast cancer models both in vitro and in vivo. A Phase II clinical study was conducted to evaluate the efficacy and tolerability of high-dose RC-160 (vapreotide) in patients with metastatic breast cancer. nih.gov This highlights the translation of preclinical findings in xenograft models to clinical research. The rationale for using somatostatin analogs in breast cancer is supported by the expression of somatostatin receptors in a subset of these tumors. mcgill.ca

Pancreatic Cancer: The CFPAC-1 human pancreatic cancer cell line has been a valuable tool for in vitro studies of somatostatin analogs. Research has shown that RC-160 can effectively inhibit the proliferation of CFPAC-1 cells in a time- and dose-dependent manner. This inhibitory effect is believed to be mediated, at least in part, through the intracellular cyclic adenosine monophosphate (cAMP) pathway. While direct in vivo xenograft studies with RC-102 in pancreatic cancer are not extensively detailed in the available literature, the positive in vitro results with the closely related RC-160 provide a strong rationale for its evaluation in such models. Pancreatic cancer xenografts are a well-established platform for testing novel therapies, including those targeting cancer stem cells. researchgate.net

Table 1: Summary of Research Findings in Tumor Xenograft Models

| Cancer Type | Cell Line | Compound | Key Findings |

|---|---|---|---|

| Prostate Cancer | PC-3 | RC-160 | ~40% reduction in tumor volume and weight in nude mice. |

| Breast Cancer | N/A (Clinical) | RC-160 | Evaluated in a Phase II clinical trial for metastatic breast cancer. nih.gov |

| Pancreatic Cancer | CFPAC-1 | RC-160 | Time- and dose-dependent inhibition of cell proliferation in vitro. |

Polycystic Kidney Disease Models

The rationale for using somatostatin analogs in PKD stems from their ability to inhibit the production of cyclic AMP (cAMP), a key signaling molecule implicated in the proliferation of cyst-lining epithelial cells and fluid secretion into the cysts. Preclinical studies have utilized various animal models of PKD, such as the PCK rat, which is an orthologous model of human autosomal recessive polycystic kidney disease (ARPKD). In these models, somatostatin analogs like octreotide (B344500) and pasireotide (B1678482) have been shown to be effective. For instance, a combination of tolvaptan (B1682983) (a vasopressin V2-receptor antagonist) and pasireotide demonstrated an additive effect in slowing cyst progression in a PKD model.

It has been observed that the expression of somatostatin receptor 2 (SSTR2) decreases as cysts grow in mouse models of PKD. nih.gov This finding has important implications for the long-term efficacy of somatostatin analog therapy and underscores the importance of studying receptor dynamics in these models.

Immunological Models (e.g., mouse spleen lymphocytes, human leukocyte migration inhibition)

Somatostatin and its analogs, including RC-102, have been shown to possess immunomodulatory properties. These effects have been investigated using various in vitro immunological models.

Mouse Spleen Lymphocytes: The influence of somatostatin on the spontaneous proliferation of mouse spleen lymphocytes has been studied in vitro. The rate of [3H]thymidine incorporation is used as a marker for lymphocyte proliferation. One study found that a superactive somatostatin analog, RC-102-2H, led to a significant decrease in cAMP levels in mouse splenocytes at concentrations of 10⁻⁸ and 10⁻⁷ M.

Human Leukocyte Migration Inhibition: The leukocyte migration inhibition test is a method used to assess cell-mediated immunity. In this assay, the migration of leukocytes is observed in the presence or absence of an antigen or other substances. It has been demonstrated that both somatostatin-14 and its analog RC-102 can augment the migration inhibition of human leukocytes induced by cardiac antigen or phytohemagglutinin (PHA). This suggests that RC-102 enhances the formation or action of the leukocyte migration inhibiting factor (LMIF), providing further evidence for the immunomodulatory role of somatostatin analogs.

Table 2: Immunomodulatory Effects of Somatostatin Analogs

| Model System | Compound | Concentration | Observed Effect |

|---|---|---|---|

| Mouse Spleen Lymphocytes | RC-102-2H | 10⁻⁸ M, 10⁻⁷ M | Significant decrease in cAMP levels. |

| Human Leukocytes | RC-102 | Not Specified | Augmented migration inhibition induced by cardiac antigen or PHA. |

Visceral Hypersensitivity Models

Visceral hypersensitivity, a hallmark of functional bowel disorders like irritable bowel syndrome (IBS), is often studied in animal models that aim to replicate the heightened pain perception originating from internal organs. While direct experimental data on the use of Somatostatin RC-102 in visceral hypersensitivity models is limited in the available literature, the known physiological roles of somatostatin and its receptors suggest a potential therapeutic application.

Animal models of visceral pain often involve colorectal distention (CRD), where a balloon is inflated in the colon to measure the pain response. Stress is a known factor that can induce visceral hyperalgesia, and various stress-induced models are used in research. The activation of peripheral and central corticotropin-releasing factor (CRF) receptor subtype 1 plays a key role in the development of stress-related visceral hyperalgesia. nih.gov

Studies with selective somatostatin receptor agonists have shown that activation of sst1 and sst2 receptors can prevent visceral hypersensitivity in mouse models. This suggests that somatostatin analogs with affinity for these receptors could be beneficial in alleviating visceral pain. Given that RC-102 is a somatostatin analog, it is plausible that it could exert similar antihyperalgesic effects, though this would need to be confirmed in specific visceral hypersensitivity models.

Hormone Secretion Assays (e.g., GH, insulin (B600854), glucagon (B607659), gastrin)

A primary and well-established function of somatostatin is the inhibition of various hormone secretions. Assays measuring the levels of these hormones in response to somatostatin analogs are fundamental in characterizing their biological activity.

Growth Hormone (GH): Somatostatin analogs are widely used in the treatment of acromegaly, a condition caused by excessive GH secretion from pituitary adenomas. amegroups.org In a study using nude mice with prostate cancer xenografts, treatment with RC-160 significantly decreased serum growth hormone levels. This demonstrates the potent inhibitory effect of this somatostatin analog on GH secretion in vivo.

Insulin and Glucagon: The regulation of insulin and glucagon secretion from pancreatic islets is a complex process involving paracrine interactions. Somatostatin, secreted from δ-cells, is a potent inhibitor of both insulin and glucagon release. nih.govujms.net This inhibition is mediated through specific somatostatin receptors on β-cells and α-cells. In rodents, β-cells predominantly express SSTR5, while α-cells express SSTR2. nih.gov In human islets, SSTR2 is the dominant receptor in both cell types. nih.gov The inhibitory effect of somatostatin on insulin and glucagon secretion is achieved by reducing cAMP levels, inhibiting electrical activity, and decreasing Ca²⁺ influx. nih.gov While direct studies with RC-102 on isolated pancreatic islets are not detailed, its receptor binding profile would predict an inhibitory effect on both insulin and glucagon secretion.

Gastrin: Gastrin, a hormone that stimulates gastric acid secretion, is also regulated by somatostatin. In the study with PC-3 prostate cancer xenografts, treatment with RC-160 resulted in a significant reduction in serum gastrin levels. This finding is consistent with the known inhibitory role of somatostatin in the gastrointestinal tract.

Table 3: Effects of a Somatostatin Analog (RC-160) on Hormone Secretion in vivo

| Hormone | Experimental Model | Finding |

|---|---|---|

| Growth Hormone | Nude mice with PC-3 xenografts | Significant decrease in serum levels. |

| Gastrin | Nude mice with PC-3 xenografts | Significant reduction in serum levels. |

Advanced Structural and Computational Approaches for RC-102

Understanding the three-dimensional structure of a peptide analog like RC-102 is crucial for elucidating its mechanism of action and for the rational design of new, more potent, and selective compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights into their conformational dynamics.

While a specific NMR study detailing the complete conformational analysis of Somatostatin RC-102 was not identified in the reviewed literature, the methodology for such an investigation is well-established for other somatostatin analogs. nih.govwiley.com These studies typically involve high-field NMR (e.g., 800MHz) experiments in an aqueous solution to mimic physiological conditions. wiley.com

The process generally includes:

1D and 2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign the proton resonances and to obtain distance constraints between protons that are close in space.

Molecular Dynamics (MD) Simulations: The experimental distance constraints from NMR are then used in conjunction with molecular dynamics simulations to calculate an ensemble of structures that are consistent with the experimental data.

These conformational analyses have been instrumental in defining the pharmacophores of somatostatin analogs that are selective for different receptor subtypes. For example, the 3D structure of a potent SSTR3-selective analog has been determined, revealing the structural elements responsible for its receptor selectivity. nih.gov Similarly, the consensus 3D structure for sst2-selective antagonists has been defined, showing a pharmacophore that involves the side chains of specific amino acid residues and a characteristic β-turn in the backbone. nih.gov A similar approach would be necessary to fully characterize the conformational properties of RC-102 and to understand the structural basis of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are computational techniques used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. nih.govyoutube.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in this field. nih.govmdpi.com

CoMFA calculates the steric (shape) and electrostatic fields of a series of aligned molecules, correlating these fields with their biological activity. mdpi.com CoMSIA extends this by evaluating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the ligand-receptor interactions. mdpi.comresearchgate.net The results are typically visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. uniroma1.it

While these methods are powerful for series of analogs, a specific, comprehensive 3D-QSAR study focused on RC-160 and its derivatives to generate detailed CoMFA or CoMSIA models was not identified in the available literature. However, the principles of these techniques are broadly applied in the design of peptide-based drugs and somatostatin analogs. nih.govnih.gov A hypothetical CoMFA/CoMSIA study on a series of RC-160 analogs would yield statistical data that validate the model's predictive power.

Table 1: Representative Statistical Parameters in 3D-QSAR Models This table illustrates typical data generated from CoMFA and CoMSIA studies and is for demonstrative purposes, as specific data for RC-160 was not found.

| Parameter | Description | Typical Value | Significance |

|---|---|---|---|

| q² | Cross-validated correlation coefficient (Leave-One-Out). | > 0.5 | Indicates good internal predictive ability of the model. nih.govnih.gov |

| r² | Non-cross-validated correlation coefficient. | > 0.6 | Shows the correlation between experimental and predicted activity. researchgate.netnih.gov |

| r²_pred | Predictive r² for an external test set. | > 0.6 | Measures the model's ability to predict the activity of new compounds. nih.gov |

| Field Contribution (%) | The relative importance of each field (e.g., steric, electrostatic) to the model. | Varies | Guides which molecular properties are most critical for activity. mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. dovepress.com For a drug molecule like RC-160, MD simulations provide critical insights into its conformational flexibility, binding process to a receptor, and the stability of the resulting drug-receptor complex. nih.govnih.govunibo.it These simulations can reveal key amino acid residues involved in the interaction and calculate binding free energies. researchgate.net

RC-160 (Vapreotide) has been investigated using MD simulations in several drug-repurposing and inhibitor-design studies. For instance, simulations have been used to assess its potential as an inhibitor for targets beyond its traditional use, such as proteins involved in viral replication or other diseases. nih.govacs.org In a 2024 study, MD simulations were employed to investigate potential inhibitors against Leishmania donovani Minichromosome maintenance 10 (LdMcm10). Vapreotide was identified as a top compound, and simulations were run to confirm the stability of its interaction in the protein's binding pocket. researchgate.net Another study screened FDA-approved drugs to target the helicase of SARS-CoV-2, identifying Vapreotide as a potent candidate with a strong binding affinity. acs.org

These simulations track parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex, with lower, stable fluctuations indicating a stable binding mode. Analysis of the simulation trajectory allows for the identification of specific interactions, such as hydrogen bonds, that anchor the drug to its target.

Table 2: Selected Findings from Molecular Dynamics (MD) Simulations of RC-160 (Vapreotide)

| Target Protein | Organism/Disease Context | Simulation Finding | Key Interacting Residues (Example) | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|---|

| SARS-CoV-2 Helicase | COVID-19 | Identified as a potent candidate inhibitor. | Not specified | -11.58 | acs.org |

| LdMcm10 | Leishmania donovani | Vapreotide forms a stable complex in the binding pocket. | Not specified | -9.0 | researchgate.net |

Future Directions in Somatostatin Rc 102 Research

Elucidation of Undefined SSTR Subtype Functions Relevant to RC-102 Action

While it is established that the biological effects of somatostatin (B550006) and its analogs are mediated by five distinct G-protein-coupled receptor subtypes (SSTR1-SSTR5), a complete understanding of the specific roles of each subtype in the context of RC-102's action remains incomplete. nih.govmdpi.com RC-102 is known to mediate antiproliferative effects through SSTR2 and SSTR5. nih.gov However, the full spectrum of its binding affinity and functional activity across all SSTR subtypes requires more granular investigation.

Future research should focus on:

Investigating subtype-specific regulation of cellular processes. The functions of SSTR4, for example, are not yet well characterized. nih.gov Research is needed to clarify whether RC-102's interaction with SSTR4 or other less-studied subtypes could modulate processes such as angiogenesis, immune response, or cellular migration, which are critical in various pathological conditions.

Mapping SSTR subtype expression in various tissues. A comprehensive atlas of SSTR subtype expression in both healthy and diseased tissues will be invaluable for predicting the tissue-specific effects of RC-102 and identifying potential new therapeutic targets.

| SSTR Subtype | Known Function Relevant to Somatostatin Analogs | Potential Undefined Role for RC-102 Action |

| SSTR1 | Inhibition of hormone secretion (e.g., growth hormone, prolactin). nih.gov | Modulation of neurotransmission; role in non-endocrine tumor growth. |

| SSTR2 | Inhibition of hormone secretion, cell proliferation, and induction of apoptosis. frontiersin.orgnih.gov | Specific role in modulating immune cell function and anti-inflammatory effects. |

| SSTR3 | Induction of cell apoptosis. nih.govmdpi.com | Potential for targeted apoptosis induction in SSTR3-expressing tumors resistant to other therapies. |

| SSTR4 | Functions are not yet well defined. nih.gov | Possible involvement in neuro-regulatory processes or inflammatory pathways. |

| SSTR5 | Inhibition of hormone secretion (e.g., growth hormone, insulin). nih.gov | Role in metabolic regulation beyond glycemic control; impact on lipid metabolism. |

Investigation of Context-Dependent Signaling and Receptor Crosstalk for RC-102

The intracellular signaling cascades initiated by SSTR activation are complex and can vary significantly depending on the cell type and physiological context. nih.govmdpi.com Upon ligand binding, SSTRs can influence multiple downstream pathways, including the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of phosphotyrosine phosphatases (PTPs) and MAP kinase (MAPK) pathways. mcgill.camdpi.commdpi.com A critical future direction is to understand how these signaling events are specifically orchestrated by RC-102 in different environments.

Key areas for investigation include:

Cell-Type Specific Signaling: Research is needed to map the specific downstream signaling pathways activated by RC-102 in various cell types (e.g., tumor cells, endothelial cells, immune cells). This will help explain why the compound has potent antiproliferative effects in some cancers but not others.

Receptor Heterodimerization: SSTRs can form heterodimers with other SSTR subtypes or with other types of G-protein-coupled receptors, which can significantly alter their signaling properties. mdpi.com Studies should explore whether RC-102's binding affinity and functional efficacy are modified by the formation of such receptor complexes, leading to unique downstream effects.

Crosstalk with Growth Factor Pathways: Somatostatin analogs can indirectly exert antitumor effects by inhibiting the secretion of growth factors and hormones. nih.govmdpi.com Furthermore, SSTR signaling can directly interfere with growth factor receptor pathways (e.g., IGF-I receptor). Future studies should precisely delineate the molecular mechanisms of this crosstalk in response to RC-102, which could be crucial for its anticancer activity. mcgill.canih.gov

Exploration of Novel Preclinical Applications for RC-102 Beyond Oncology

While the primary focus of RC-102 research has been oncology, the widespread distribution of SSTRs suggests its potential utility in a variety of other diseases. nih.gov Somatostatin plays key roles in the nervous, endocrine, and immune systems, opening up new avenues for preclinical investigation. patsnap.comnih.gov

Promising non-oncological applications for future preclinical research include:

Neurological Disorders: Somatostatin is involved in neurotransmission, and its receptors are found throughout the brain. patsnap.com This raises the possibility of using RC-102 to modulate neuronal activity in conditions like epilepsy or to explore potential neuroprotective effects in diseases such as Alzheimer's disease. patsnap.com

Metabolic Diseases: SSTR2 and SSTR5 are key regulators of insulin (B600854) and glucagon (B607659) secretion. mdpi.com While some multi-receptor targeting analogs can cause hyperglycemia, analogs with specific receptor profiles could be explored for managing metabolic disorders. nih.gov Preclinical studies could investigate whether RC-102 has a favorable profile for applications related to diabetes or obesity.

Inflammatory and Autoimmune Diseases: Somatostatin can modulate immune cell function and cytokine release. nih.gov This provides a rationale for investigating the anti-inflammatory potential of RC-102 in preclinical models of conditions like rheumatoid arthritis, inflammatory bowel disease, or psoriasis.

Development of Advanced Preclinical Models for Mechanistic Studies of RC-102

To gain a deeper understanding of RC-102's mechanisms of action, it is essential to move beyond traditional 2D cell cultures and simple xenograft models. The development and application of more sophisticated preclinical models that better recapitulate human physiology and disease complexity are crucial. nih.gov

Future research should leverage:

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the heterogeneity and architecture of the original tumor. nih.gov These models are invaluable for studying the efficacy of RC-102 in a context that more closely mirrors clinical reality and for identifying biomarkers of response.

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to develop specific diseases or to express particular SSTR subtype profiles can provide powerful insights into the in-vivo mechanisms of RC-102. polyu.edu.hk For example, a GEMM with a specific SSTR subtype knocked out could definitively establish that subtype's role in the drug's effect.

3D Organoid and Spheroid Cultures: These in-vitro models better mimic the three-dimensional structure and cell-cell interactions of native tissues. nih.gov They can be used for higher-throughput screening of RC-102's effects on cell proliferation, viability, and signaling in a more physiologically relevant setting.

| Preclinical Model | Key Advantage for RC-102 Research | Specific Research Question |

| Patient-Derived Xenografts (PDXs) | Preserves original tumor heterogeneity and microenvironment. nih.gov | Does RC-102 efficacy correlate with the SSTR expression profile of the original patient tumor? |

| Genetically Engineered Mouse Models (GEMMs) | Allows for precise study of specific genes and pathways in vivo. polyu.edu.hk | What is the in-vivo consequence of SSTR2 deletion on the anti-angiogenic effects of RC-102? |

| 3D Organoid Cultures | Mimics tissue architecture and cell-cell interactions in vitro. nih.gov | How does RC-102 affect tumor cell invasion and migration in a 3D environment? |

Synergistic Interactions of RC-102 with Other Agents in Preclinical Settings

Combination therapy is a cornerstone of modern medicine, and exploring the synergistic potential of RC-102 with other therapeutic agents is a promising research direction. nih.gov By targeting multiple pathways simultaneously, combination strategies can enhance efficacy and potentially overcome resistance.

Future preclinical studies should investigate the combination of RC-102 with:

Targeted Molecular Therapies: Combining RC-102 with inhibitors of key signaling pathways, such as mTOR inhibitors or tyrosine kinase inhibitors, could lead to enhanced antitumor effects. nih.gov The rationale is that RC-102 can inhibit growth factor secretion while the other agent blocks the intracellular signaling driven by those factors.

Chemotherapy: The anti-angiogenic and direct antiproliferative effects of RC-102 could potentially sensitize tumors to the cytotoxic effects of conventional chemotherapy agents.

Immunotherapy: Given the modulatory effects of somatostatin on immune cells, combining RC-102 with immune checkpoint inhibitors or other immunotherapies could be a novel strategy. RC-102 might alter the tumor microenvironment to make it more permissive to an anti-tumor immune response.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.